molecular formula C16H24N2O2S B7092479 2-[4-(hydroxymethyl)piperidin-1-yl]-N-[2-(methylsulfanylmethyl)phenyl]acetamide

2-[4-(hydroxymethyl)piperidin-1-yl]-N-[2-(methylsulfanylmethyl)phenyl]acetamide

Cat. No.: B7092479
M. Wt: 308.4 g/mol
InChI Key: STEFKPWUWDPSHZ-UHFFFAOYSA-N
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Description

2-[4-(hydroxymethyl)piperidin-1-yl]-N-[2-(methylsulfanylmethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]-N-[2-(methylsulfanylmethyl)phenyl]acetamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or other suitable reagents under controlled conditions.

    Attachment of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Introduction of the methylsulfanylmethyl group: This step involves the use of methylthiolating agents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydroxymethyl)piperidin-1-yl]-N-[2-(methylsulfanylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(hydroxymethyl)piperidin-1-yl]-N-[2-(methylsulfanylmethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)piperidin-1-yl]-N-[2-(methylsulfanylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(hydroxymethyl)piperidin-1-yl]-N-[2-(methylsulfanylmethyl)phenyl]acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]-N-[2-(methylsulfanylmethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-21-12-14-4-2-3-5-15(14)17-16(20)10-18-8-6-13(11-19)7-9-18/h2-5,13,19H,6-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEFKPWUWDPSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CC=C1NC(=O)CN2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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